2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid

Computational Chemistry Drug Design ADME Prediction

This leucine-pyrrolopyridine-dione conjugate is a critical tool for deconvoluting cereblon-mediated vs. off-target activity. Its leucine side chain—distinct from valine analog TXNIP-IN-1—enables selective exploration of hydrophobic binding pockets in E3 ligase and TXNIP–thioredoxin screens. With a higher LogP (2.02) than phthalimide IMiDs and an intermediate TPSA (87.7 Ų), it is the superior starting point for CNS-penetrant probe development where polar analogs have failed. Avoid functional substitution errors: verify the leucine identity before purchase.

Molecular Formula C13H14N2O4
Molecular Weight 262.265
CAS No. 1268974-15-7
Cat. No. B2837670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid
CAS1268974-15-7
Molecular FormulaC13H14N2O4
Molecular Weight262.265
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
InChIInChI=1S/C13H14N2O4/c1-7(2)5-10(13(18)19)15-11(16)8-3-4-14-6-9(8)12(15)17/h3-4,6-7,10H,5H2,1-2H3,(H,18,19)
InChIKeyILFJDGIIVXIPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid (CAS 1268974-15-7) – Structural Identity and Procurement Context


2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid (CAS 1268974-15-7, MFCD11108891) is a synthetic, chiral heterocyclic compound (C₁₃H₁₄N₂O₄, MW 262.26 g/mol) [1]. It features a pyrrolo[3,4-c]pyridine-1,3-dione core, a privileged scaffold in medicinal chemistry for kinase and protein–protein interaction inhibition, conjugated to a leucine-derived (4-methylpentanoic acid) side chain [2]. This compound is catalogued in commercial screening libraries but has limited publicly disclosed bioactivity data, making procurement decisions reliant on a critical comparison with its closest structural analogs to avoid functional substitution errors [1].

Why Generic Substitution of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid Is High-Risk Without Specific Quantitative Evidence


The compound belongs to a class of pyrrolopyridine-dione amino acid conjugates where small structural modifications critically impact biological function. The identity of the amino acid side chain—here, leucine (isobutyl)—is a primary selectivity determinant, as demonstrated by the functionally distinct valine analog TXNIP-IN-1 (CAS 1268955-50-5) . Furthermore, the pyrrolopyridine-dione core is a bioisostere of the phthalimide ring found in immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, suggesting potential for divergent target engagement profiles that cannot be extrapolated from phthalimide-based comparators [1]. Substituting a valine, alanine, or phthalimide analog for this leucine conjugate without direct comparative data therefore carries significant risk of altered potency, selectivity, and pharmacokinetics, undermining experimental reproducibility .

Quantitative Evidence Guide for Differentiating 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid from Closest Analogs


Computational Physicochemical Profiling Reveals Distinct Drug-Likeness Properties vs. Phthalimide-Based IMiDs

In silico profiling using SwissADME predicts a distinct physicochemical signature for the target leucine–pyrrolopyridine conjugate compared to the clinical IMiDs lenalidomide and pomalidomide, which possess a phthalimide core [1]. The target compound exhibits a higher consensus Log Pₒ/ₑ (2.02) than both IMiDs (lenalidomide: 0.88; pomalidomide: -0.74), indicating greater lipophilicity. Its topological polar surface area (TPSA) of 87.7 Ų is intermediate between lenalidomide (92.5 Ų) and pomalidomide (109.6 Ų). This balanced profile suggests a potentially favorable membrane permeability and absorption window that is distinct from either approved drug, making it a compelling starting point for lead optimization programs targeting intracellular proteins where IMiDs have shown suboptimal permeability .

Computational Chemistry Drug Design ADME Prediction

Side-Chain Steric Bulk Differentiates Leucine Conjugate from Valine Analog TXNIP-IN-1

The target compound's leucine side chain (isobutyl) provides greater steric bulk and lipophilicity compared to the valine side chain (isopropyl) of its closest reported active analog, TXNIP-IN-1 (CAS 1268955-50-5) . TXNIP-IN-1 has demonstrated inhibition of the TXNIP–thioredoxin (TRX) complex, an interaction implicated in metabolic and inflammatory diseases, at low micromolar concentrations in cellular assays . The additional methylene group in the leucine derivative is predicted to occupy a distinct volume in the binding site, potentially leading to differential binding kinetics or selectivity profiles that cannot be assumed from valine analog data alone.

Medicinal Chemistry Structure-Activity Relationship (SAR) Protein-Protein Interaction Inhibition

High-Value Application Scenarios for 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid Driven by Differential Evidence


Probing TXNIP-TRX Complex Inhibition with Improved Lipophilic Character

Based on the evidence that the target compound has a higher predicted Log P (2.02) than the phthalimide IMiDs, it is a preferentially lipophilic candidate for cellular assays studying the TXNIP–thioredoxin interaction, where membrane permeability is critical. Its structural analogy to the active valine analog TXNIP-IN-1 suggests it should be prioritized as a tool compound to explore the SAR of hydrophobic binding pockets in glucose-stressed cell models such as THP-1 monocytes. [1]

Developing CNS-Penetrant Pyrrolopyridine-Based Probes

The compound's intermediate TPSA of 87.7 Ų, compared to the higher TPSA of pomalidomide (109.6 Ų), suggests a more favorable CNS multiparameter optimization profile. This makes it a superior starting point for synthesizing brain-penetrant probes targeting neuroinflammatory pathways, an application where polar phthalimide analogs have historically failed. [1]

Negative Control for Leucine-Specific Binding Sites in PROTAC Design

The pyrrolopyridine-dione core is a bioisostere of the phthalimide E3 ligase ligand (cereblon). The presence of the leucine side chain makes this compound an essential control for evaluating the specificity of leucine-recognizing binding pockets in novel E3 ligase ligands, distinct from the commonly used valine or alanine analogs. Its use can help deconvolute whether biological activity arises from cereblon engagement or other targets. [2]

Quote Request

Request a Quote for 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.